molecular formula C9H7FO3 B2757314 Methyl 2-(4-fluorophenyl)-2-oxoacetate CAS No. 156276-23-2

Methyl 2-(4-fluorophenyl)-2-oxoacetate

Cat. No.: B2757314
CAS No.: 156276-23-2
M. Wt: 182.15
InChI Key: QQJWGLFEBYVMLI-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)-2-oxoacetate (CAS 156276-23-2) is a high-purity (≥98%) fluorinated α-keto ester of significant value as a versatile synthetic building block in organic and medicinal chemistry research . Its structure, featuring a reactive α-keto ester group adjacent to a 4-fluorophenyl ring, makes it a critical precursor for the construction of more complex molecules . Fluorinated organic compounds are of immense interest because the introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, enhancing electrophilicity and influencing interactions with biological systems. This makes them valuable in developing new materials and pharmaceuticals, with fluorine present in approximately 30% of all drugs and 50% of crop protection products currently under development . In practical research applications, this compound and similar α-keto esters are frequently employed in biocatalytic reactions, such as enantioselective reductions using ketoreductases (KREDs), to produce optically pure alcohols, which are crucial chiral building blocks for Active Pharmaceutical Ingredients (APIs) . As a key synthetic intermediate, its α-keto ester functionality allows for a variety of chemical transformations, including reductions, oxidations, and nucleophilic additions, proving useful in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical products . This product is intended for research and further manufacturing use only and is not for direct human or veterinary use .

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJWGLFEBYVMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-fluorophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the esterification of 4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Another method involves the reaction of 4-fluorobenzaldehyde with methyl oxalyl chloride in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions and yields the desired ester after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-fluorophenylacetic acid or 4-fluorobenzaldehyde.

    Reduction: 4-fluorophenylethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-fluorophenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-fluorophenyl)-2-oxoacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis compare Methyl 2-(4-fluorophenyl)-2-oxoacetate with key analogs, focusing on substituent effects, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Yield (%) Key Spectral Features Applications
This compound 4-F C₉H₇FO₃ 39–71.1 ¹⁹F NMR: δ -101.07 Photochemical carbene transfer
Methyl 2-(4-chlorophenyl)-2-oxoacetate 4-Cl C₉H₇ClO₃ Not reported ¹H NMR data analogous to fluoro derivative Research intermediate
Methyl 2-(4-methoxyphenyl)-2-oxoacetate 4-OCH₃ C₁₀H₁₀O₄ 71.1 MS: m/z 322.1199 (HRMS) Marine natural product
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate 4-OH C₉H₈O₄ Not reported IR: O–H stretch ~3400 cm⁻¹ Bioactive compound research
Ethyl 2-(3-fluorophenyl)-2-oxoacetate 3-F C₁₀H₉FO₃ Not reported Structural similarity: 0.98 Synthetic intermediate

Substituent Effects on Reactivity and Properties

Electron-Withdrawing Groups (4-F, 4-Cl)
  • 4-Fluoro Derivative : The fluorine atom’s strong electron-withdrawing nature enhances electrophilicity at the keto group, making it reactive in photochemical carbene transfers . The ¹⁹F NMR signal at δ -101.07 reflects the para-substitution pattern .
  • 4-Chloro Derivative : While spectral data are analogous to the fluoro compound, the chlorine atom’s larger size and polarizability may alter solubility and crystallization behavior .
Electron-Donating Groups (4-OCH₃, 4-OH)
  • 4-Methoxy Derivative : The methoxy group increases electron density on the aromatic ring, stabilizing intermediates in Grignard-based syntheses, as evidenced by its higher yield (71.1%) compared to the fluoro analog . This compound is also isolated from the marine ascidian Polycarpa aurata, indicating natural occurrence .
  • It is structurally related to bioactive marine metabolites but requires protective group strategies during synthesis .
Ester Group Variations (Methyl vs. Ethyl)
  • Ethyl 2-(3-fluorophenyl)-2-oxoacetate : The ethyl ester increases lipophilicity, which may improve membrane permeability in drug design. Its structural similarity (0.98) to the methyl ester suggests comparable reactivity .

Biological Activity

Methyl 2-(4-fluorophenyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10_{10}H9_{9}F1_{1}O3_{3}
  • Molecular Weight : Approximately 196.18 g/mol

The presence of the fluorine atom on the phenyl ring enhances the compound's reactivity and may influence its interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom can enhance binding affinity, leading to modulation of various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting metabolic pathways.
  • Receptor Interaction : It can interact with various receptors, potentially influencing signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy against various bacterial strains.
    • Methodology : Disc diffusion method was employed to assess inhibition zones.
    • Results : Significant antimicrobial activity was observed, particularly against Staphylococcus aureus and Escherichia coli.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
  • Anticancer Study :
    • Objective : To investigate the effect on cancer cell lines.
    • Methodology : MTT assay was used to evaluate cytotoxicity.
    • Results : The compound showed a dose-dependent reduction in cell viability in HeLa and MCF-7 cell lines.
Concentration (µM)% Cell Viability (HeLa)% Cell Viability (MCF-7)
108590
257075
505060

Q & A

Q. What are the primary synthetic routes for Methyl 2-(4-fluorophenyl)-2-oxoacetate, and how do reaction conditions influence yield?

this compound is synthesized via two main pathways:

  • Esterification of 4-fluorophenylacetic acid with methanol using a strong acid catalyst (e.g., H₂SO₄) under reflux, followed by purification via distillation or recrystallization .
  • Condensation of 4-fluorobenzaldehyde with methyl oxalyl chloride in the presence of a base (e.g., triethylamine), which avoids acidic conditions and may reduce side reactions .

Q. Key factors affecting yield :

  • Catalyst choice : Acidic catalysts risk side reactions like hydrolysis, while base-mediated methods require anhydrous conditions.
  • Temperature : Reflux conditions (~80–100°C) optimize reaction rates but may degrade thermally sensitive intermediates.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural characterization employs:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the ester carbonyl (δ ~165–170 ppm) and fluorophenyl aromatic protons (δ ~7.2–7.8 ppm) .
  • Mass spectrometry : Molecular ion peaks (m/z ~182) and fragmentation patterns validate the molecular formula (C₉H₇FO₃) .
  • Infrared spectroscopy : Stretching frequencies for C=O (ester: ~1730 cm⁻¹) and C-F (aromatic: ~1220 cm⁻¹) confirm functional groups .

Q. What common chemical reactions does this compound undergo, and what are the applications of these transformations?

Key reactions include:

  • Reduction : LiAlH₄ reduces the ester to 4-fluorophenylethanol, a precursor for chiral alcohols in drug synthesis .
  • Nucleophilic aromatic substitution : The fluorine atom can be replaced by amines or thiols under basic conditions, enabling diversification of the aryl ring .
  • Oxidation : KMnO₄ oxidizes the α-ketoester to 4-fluorophenylglyoxylic acid, useful in coordination chemistry .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound compared to chloro or bromo analogs?

Fluorine’s electronegativity and small atomic radius impart distinct electronic and steric effects:

  • Electronic effects : The strong electron-withdrawing nature of fluorine enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., in ester hydrolysis) compared to Cl or Br analogs .
  • Steric effects : Reduced steric bulk compared to Cl/Br allows tighter binding to enzymatic targets (e.g., in antimicrobial studies) .

Q. Comparison Table :

SubstituentReactivity (Ester Hydrolysis)Binding Affinity (Enzymatic Targets)
FHighHigh (due to low steric hindrance)
ClModerateModerate
BrLowLow (due to larger size)

Q. What methodological challenges arise in crystallographic studies of this compound derivatives, and how are they addressed?

Crystallographic analysis faces challenges due to:

  • Weak diffraction : Fluorine’s low electron density complicates X-ray data collection. High-intensity synchrotron sources or cryocooling improve resolution .
  • Disorder in aromatic rings : Flexible substituents (e.g., ester groups) may cause disorder. SHELXL refinement with restraints (e.g., DFIX, FLAT) mitigates this .
  • Hydrogen bonding ambiguity : Graph set analysis (e.g., Etter’s rules) clarifies intermolecular interactions, critical for understanding packing motifs .

Q. How does this compound serve as a precursor in pharmaceutical synthesis, and what are key mechanistic considerations?

The compound is a key intermediate in synthesizing Aprepitant , an antiemetic drug:

  • Step 1 : Cyclization with morpholine derivatives forms (S)-3-(4-fluorophenyl)morpholin-2-one, a chiral intermediate .
  • Step 2 : Hydrogenation under asymmetric conditions ensures enantioselectivity, critical for biological activity .

Q. Mechanistic insights :

  • Fluorine’s electron-withdrawing effect stabilizes transition states during cyclization, reducing side-product formation .
  • Resolution via chiral chromatography or enzymatic methods ensures >99% enantiomeric excess for pharmaceutical-grade intermediates .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

Discrepancies in antimicrobial studies include:

  • Variability in MIC values : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and assay conditions (e.g., pH, solvent) affect results .
  • Fluorine’s role : Some studies attribute enhanced activity to fluorine’s lipophilicity, while others emphasize its electronic effects on target binding .

Q. Resolution strategies :

  • Standardize assay protocols (e.g., CLSI guidelines) .
  • Use isosteric analogs (e.g., CF₃ vs. F) to isolate electronic vs. steric contributions .

Q. What green chemistry approaches can optimize the synthesis of this compound?

  • Solvent selection : Replace traditional solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Catalyst recycling : Immobilize H₂SO₄ on silica gel to reduce waste .
  • Continuous flow reactors : Enhance heat/mass transfer, improving yield and reducing reaction time .

Q. Table 1: Comparative Reactivity of Halogenated Analogs

CompoundOxidation Rate (rel. to F)Reduction Yield (%)
This compound1.085
Methyl 2-(4-chlorophenyl)-2-oxoacetate0.772
Methyl 2-(4-bromophenyl)-2-oxoacetate0.565

Q. Table 2: Key Crystallographic Parameters

ParameterValue (this compound)
Space groupP2₁/c
Unit cell dimensions (Å)a=8.21, b=10.54, c=12.73
R-factor (%)3.8
C-F bond length (Å)1.34

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